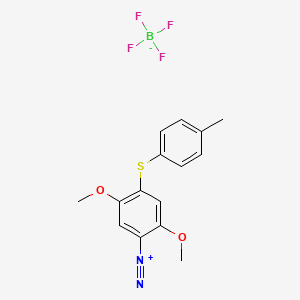
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a diazonium group, methoxy groups, and a p-tolylthio group. It is often used in organic synthesis and has applications in the fields of chemistry, biology, and materials science .
Méthodes De Préparation
The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) and tetrafluoroboric acid to form the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, tetrafluoroboric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals and cations, which can undergo various chemical transformations. The diazonium group is a key functional group that facilitates these reactions by acting as a leaving group and generating reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2,5-Dimethoxybenzenediazonium tetrafluoroborate: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-((p-Tolyl)thio)benzenediazonium tetrafluoroborate: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
2,5-Dimethoxy-4-((phenyl)thio)benzenediazonium tetrafluoroborate: Contains a phenylthio group instead of a p-tolylthio group, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
27413-92-9 |
|---|---|
Formule moléculaire |
C15H15BF4N2O2S |
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H15N2O2S.BF4/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
Clé InChI |
OATQTPAYCSQNHI-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


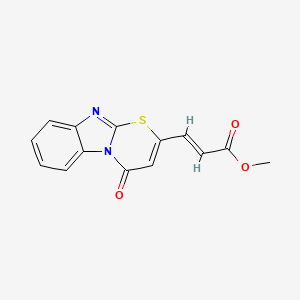
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
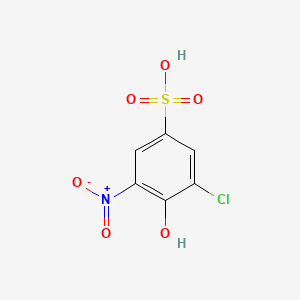
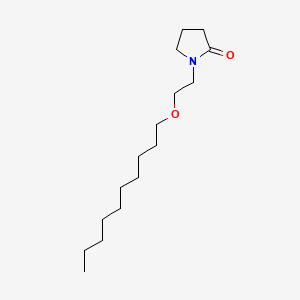

![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

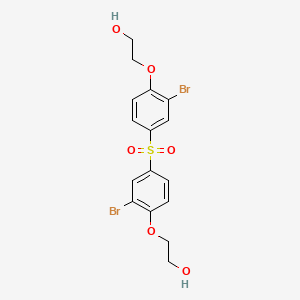
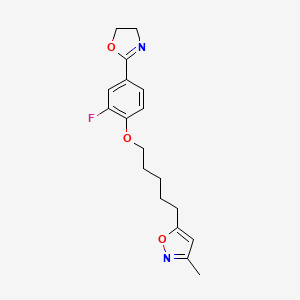


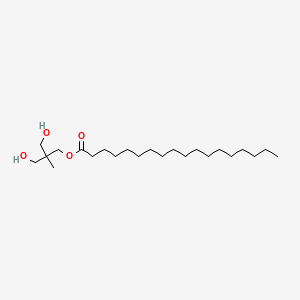
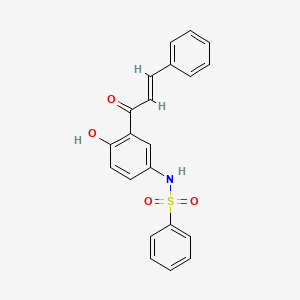
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)
